

# Application Notes and Protocols for Cell-Based Screening of Ammi Extracts

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## Compound of Interest

Compound Name: Ammiol

Cat. No.: B12746540

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Ammi visnaga (Khella) and Ammi majus (Bishop's Weed) are medicinal plants with a long history of use in traditional medicine for treating a variety of ailments, including renal colic, vitiligo, psoriasis, and cardiovascular disorders.[1][2][3][4] The therapeutic potential of these plants is attributed to their rich phytochemical composition, particularly furanocoumarins like xanthotoxin and bergapten in A. majus, and pyranocoumarins such as khellin and visnagin in A. visnaga.[3][5][6] This document provides detailed application notes and protocols for a range of cell-based assays to screen Ammi extracts for their biological activities, facilitating the discovery and development of new therapeutic agents.

## Data Presentation: Bioactivity of Ammi Extracts

The following tables summarize quantitative data from various studies on the biological effects of Ammi extracts and their purified constituents.

Table 1: Cytotoxicity of Ammi Extracts and Constituents

Species/Compound	Cell Line	Assay	IC50 (µg/mL)	Reference
Ammi majus (CH2Cl2 fraction)	HepG2 (Hepatocellular Carcinoma)	SRB	7.015	[5]
Ammi visnaga (Root Methanol Extract)	MCF-7 (Breast Cancer)	MTT	193.46 ± 17.13	[7]
Ammi visnaga (Seed Methanol Extract)	MCF-7 (Breast Cancer)	MTT	227.19 ± 1.48	[7]
Ammi visnaga (Root Methanol Extract)	MDA-MB-231 (Breast Cancer)	MTT	Not specified	[7]
Ammi visnaga (Seed Methanol Extract)	MDA-MB-231 (Breast Cancer)	MTT	Not specified	[7]
Khellin	MCF-7 (Breast Cancer)	SRB	12.54 - 17.53	[8]
Visnagin	MCF-7 (Breast Cancer)	SRB	12.54 - 17.53	[8]
Khellin	HepG2 (Hepatocellular Carcinoma)	SRB	12.54 - 17.53	[8]
Visnagin	HepG2 (Hepatocellular Carcinoma)	SRB	12.54 - 17.53	[8]
Xanthotoxin	HepG2 (Hepatocellular Carcinoma)	SRB	Not specified	[5]

Table 2: Anti-inflammatory and Antioxidant Activities of Ammi Extracts and Constituents

Species/Compound	Assay	Cell Line/System	Effect	Reference
Ammi visnaga (Aqueous Extract)	Nitric Oxide (NO) Production	Vero (Kidney Epithelial)	47.27% reduction of CCl4-induced NO	[9]
Ammi visnaga (Aqueous Extract)	NF-κB and iNOS gene expression	Vero (Kidney Epithelial)	Inhibition of CCl4-induced expression	[10]
Visnagin	TNF-α, IL-1β, IFNγ mRNA expression and release	Not specified	Decrease	[2]
Visnagin	IL-6 and MCP-1 mRNA level (LPS-induced)	Not specified	Reduction	[2]
Khellin	Nitric Oxide (NO) Production	Human Lymphocytes (PHA-stimulated)	Significant decline	[11]
Visnagin	Nitric Oxide (NO) Production	Human Lymphocytes (PHA-stimulated)	Significant decline	[11]
Ammi visnaga (Root Methanol Extract)	DPPH Radical Scavenging	Cell-free	IC50: 193.46 ± 17.13 µg/mL	[7]
Ammi visnaga (Seed Methanol Extract)	DPPH Radical Scavenging	Cell-free	IC50: 227.19 ± 1.48 µg/mL	[7]
Ammi visnaga (Root Methanol Extract)	ABTS Radical Scavenging	Cell-free	IC50: 188.74 ± 2.69 µg/mL	[7]

Ammi visnaga (Seed Methanol Extract)	ABTS Radical Scavenging	Cell-free	IC50: 221.94 ± 1.32 µg/mL	<a href="#">[7]</a>
Ammi majus (Seed Methanolic Extract)	DPPH Radical Scavenging	Cell-free	88.65% inhibition at 100 µL/mL	<a href="#">[12]</a>
Ammi majus (Root Methanolic Extract)	DPPH Radical Scavenging	Cell-free	83.14% inhibition at 100 µL/mL	<a href="#">[12]</a>

## Experimental Protocols

Here are detailed protocols for key cell-based assays relevant to screening Ammi extracts.

### Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the concentration range of the extracts that can be used for further bioactivity screening without causing significant cell death.

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce MTT to a purple formazan product.[\[13\]](#)

Materials:

- 96-well flat-bottom microplates
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- MTT solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
- Microplate reader (absorbance at 570 nm)

- Test Ammi extracts and positive control (e.g., doxorubicin)

#### Procedure for Adherent Cells:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> humidified incubator to allow for cell attachment.[\[14\]](#)
- Compound Treatment: Prepare serial dilutions of the Ammi extracts in complete medium. Remove the old medium from the wells and add 100  $\mu$ L of the extract dilutions. Include a vehicle control (e.g., DMSO, final concentration  $\leq$  0.5%) and a positive control.[\[14\]](#)
- Incubation: Incubate the plate for 24, 48, or 72 hours.[\[15\]](#)
- MTT Addition: After the incubation period, add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.[\[14\]](#)
- Formazan Solubilization: Carefully aspirate the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.[\[14\]](#) Mix gently by pipetting.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration of extract that inhibits 50% of cell growth).

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[\[16\]](#)

#### Materials:

- LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)
- 96-well flat-bottom microplates
- Complete cell culture medium
- Test Ammi extracts

- Lysis solution (for maximum LDH release control)
- Microplate reader (absorbance at 490 nm)

#### Procedure:

- **Cell Seeding and Treatment:** Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis solution), and a no-cell control (medium only for background).[17]
- **Incubation:** Incubate the plate for the desired exposure time.
- **Sample Collection:** After incubation, centrifuge the plate at 250 x g for 4 minutes.
- **LDH Reaction:** Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reagent mixture (as per the kit instructions) to each well.
- **Incubation:** Incubate for 30 minutes at room temperature, protected from light.
- **Stop Reaction:** Add 50 µL of the stop solution provided in the kit.
- **Absorbance Measurement:** Measure the absorbance at 490 nm.
- **Data Analysis:** Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) \* 100).

## Anti-inflammatory Assays

These assays are used to evaluate the potential of Ammi extracts to modulate inflammatory responses.

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

#### Materials:

- RAW 264.7 macrophage cells

- 96-well plates
- Complete cell culture medium
- Lipopolysaccharide (LPS)
- Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite standard curve
- Microplate reader (absorbance at 540 nm)

#### Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and incubate overnight.
- Treatment: Pre-treat the cells with various concentrations of Ammi extracts for 1 hour.
- Stimulation: Induce inflammation by adding LPS (1  $\mu\text{g/mL}$ ) to the wells (except for the negative control) and incubate for 24 hours.
- Supernatant Collection: Collect 50  $\mu\text{L}$  of the cell culture supernatant from each well.
- Griess Reaction: Add 50  $\mu\text{L}$  of Griess reagent Part A, followed by 50  $\mu\text{L}$  of Part B to the supernatant.
- Incubation: Incubate for 10 minutes at room temperature.
- Absorbance Measurement: Measure the absorbance at 540 nm.
- Data Analysis: Determine the nitrite concentration from the sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

## Tyrosinase Inhibition Assay

This assay is relevant for screening compounds for skin-whitening or anti-hyperpigmentation effects.



**Materials:**

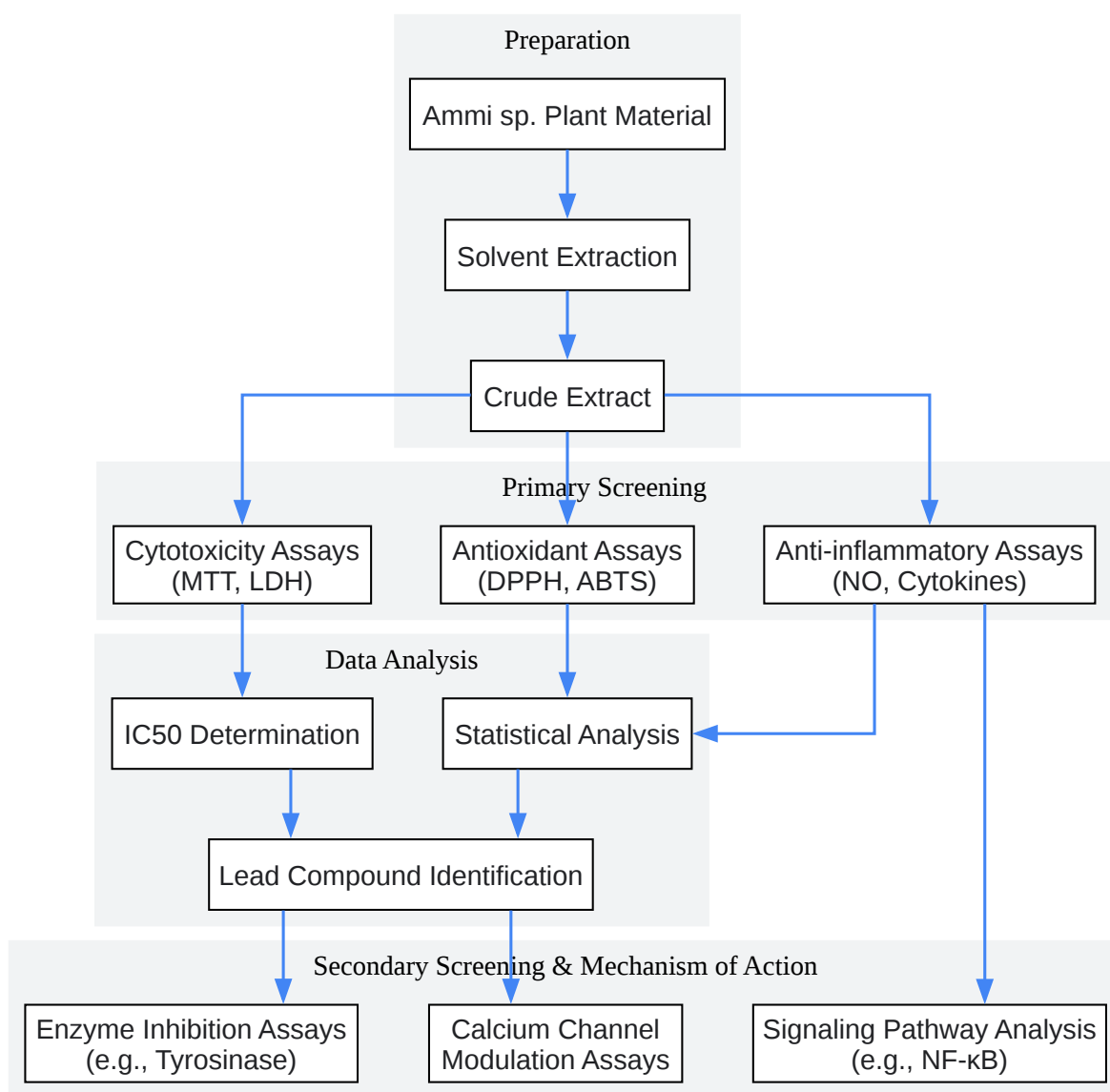
- B16F10 melanoma cells
- 96-well plates
- Complete cell culture medium
- L-DOPA (3,4-dihydroxy-L-phenylalanine)
- Cell lysis buffer
- Kojic acid (positive control)
- Microplate reader (absorbance at 475 nm)

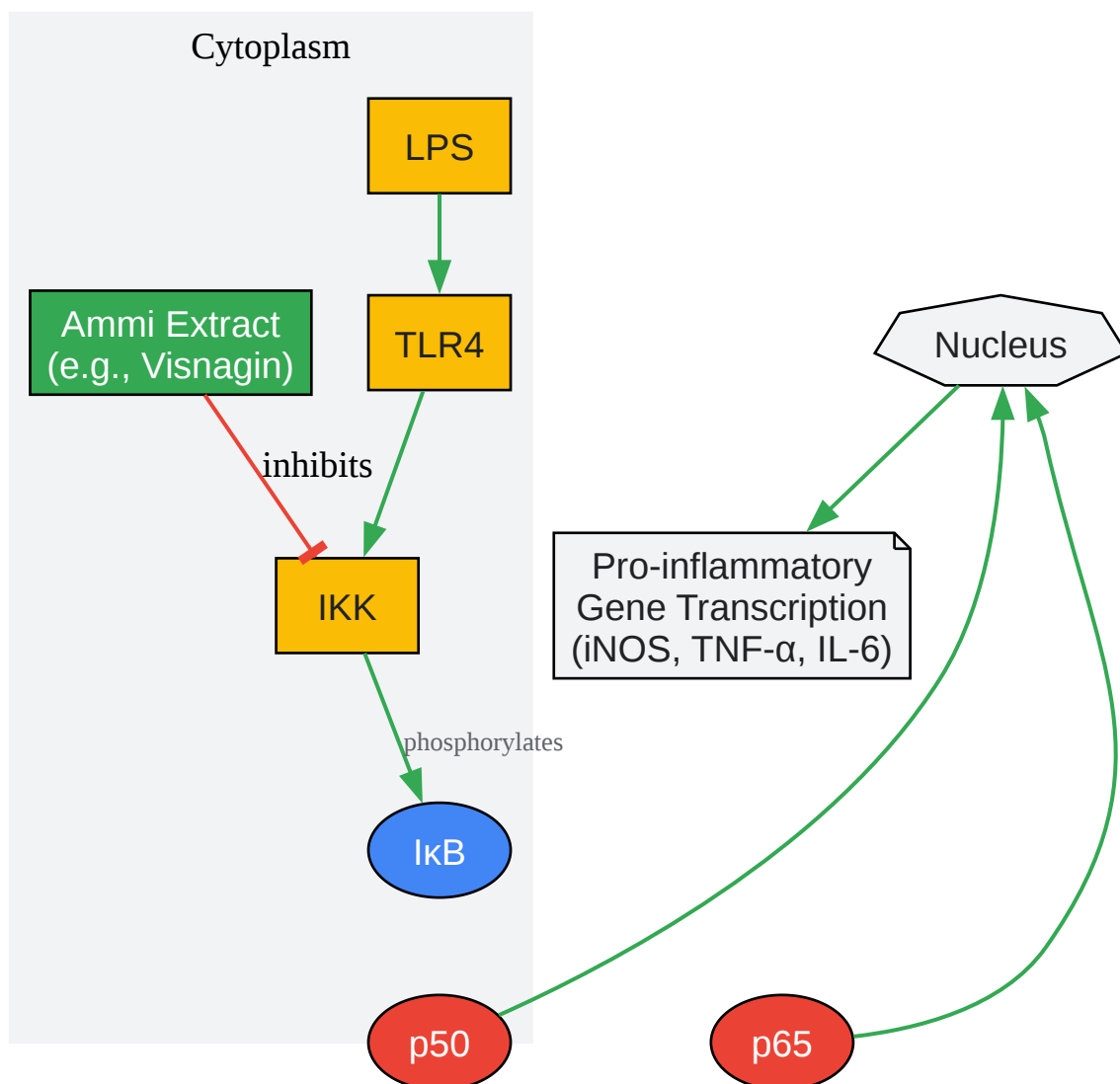
**Procedure:**

- **Cell Culture and Lysate Preparation:** Culture B16F10 cells to about 80% confluency.[\[18\]](#) Harvest the cells and prepare a cell lysate using a suitable lysis buffer. Determine the protein concentration of the lysate.
- **Assay Reaction:** In a 96-well plate, add the cell lysate, various concentrations of the Ammi extract, and L-DOPA as the substrate.[\[18\]](#) Include a positive control (kojic acid) and a negative control (no inhibitor).
- **Incubation:** Incubate the plate at 37°C for 1 hour.[\[19\]](#)
- **Absorbance Measurement:** Measure the formation of dopachrome by reading the absorbance at 475 nm.[\[18\]](#)
- **Data Analysis:** Calculate the percentage of tyrosinase inhibition for each extract concentration compared to the control.

## Mandatory Visualizations

## Experimental Workflow





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